molecular formula C23H21N3O3S2 B14953631 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14953631
M. Wt: 451.6 g/mol
InChI Key: CRBOPXMBBMDQRU-JXAWBTAJSA-N
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Description

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:

    Formation of Thiazolidinone Ring: This involves the reaction of a butyl-substituted thiourea with an appropriate carbonyl compound under acidic conditions.

    Coupling Reaction: The thiazolidinone intermediate is then coupled with a 4-methylphenoxy-substituted pyrido[1,2-a]pyrimidin-4-one derivative using a suitable base and solvent.

    Final Cyclization: The final step involves cyclization to form the complete structure, often requiring heating and specific catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The phenoxy and pyrimidinone moieties can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-chlorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3O3S2/c1-3-4-12-26-22(28)18(31-23(26)30)14-17-20(29-16-10-8-15(2)9-11-16)24-19-7-5-6-13-25(19)21(17)27/h5-11,13-14H,3-4,12H2,1-2H3/b18-14-

InChI Key

CRBOPXMBBMDQRU-JXAWBTAJSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C)SC1=S

Origin of Product

United States

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